

Application of MTT Assay in Cytotoxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MTTB

Cat. No.: B1193148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.^{[1][2]} This assay is crucial in various research fields, including drug discovery, cancer research, toxicology, and tissue engineering, for evaluating the effects of chemical compounds and other agents on living cells.^[3]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.^[4] This conversion only occurs in viable cells with intact mitochondrial function.^[4] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer.^[1] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.^{[5][6]}

Data Presentation

Table 1: Recommended Cell Seeding Densities for MTT Assay

Cell Type	Seeding Density (cells/well in 96-well plate)	Reference
Leukemic Cell Lines	50,000 - 100,000	[3]
Solid Tumor Cell Lines	10,000 - 150,000	[3]
General Recommendation	1,000 - 100,000	[3]

Note: The optimal cell number should be determined for each cell line and experimental condition to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.75 - 1.25 O.D.).[7]

Table 2: Reagent Preparation and Storage

Reagent	Preparation	Storage
MTT Solution	Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5] Vortex or sonicate to dissolve completely.[5] Filter-sterilize the solution using a 0.22 µm filter.[3]	Store at -20°C for up to 6 months, protected from light.[5] Avoid repeated freeze-thaw cycles. Do not store at 4°C for more than a few days.
Solubilization Solution	Several options are available, including: Dimethyl sulfoxide (DMSO).[8] Acidified isopropanol (e.g., 4 mM HCl, 0.1% NP40 in isopropanol). 10% SDS in 0.01 M HCl.[3]	Store at room temperature.[7] If stored at 4°C, warm to 37°C and mix before use.

Experimental Protocols

Protocol 1: MTT Assay for Adherent Cells

Materials:

- Adherent cells in culture
- Complete cell culture medium

- Sterile PBS
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well flat-bottom sterile plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at the predetermined optimal density in a final volume of 100 μ L of complete culture medium per well.
 - Include control wells:
 - Untreated Control: Cells with culture medium only.
 - Vehicle Control: Cells with the solvent used to dissolve the test compound.
 - Blank Control: Culture medium only (no cells) to measure background absorbance.[3]
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours (or until cells adhere and reach logarithmic growth phase).[5]
- Compound Treatment:
 - Prepare serial dilutions of the test compound in culture medium.
 - Carefully aspirate the old medium from the wells.
 - Add 100 μ L of the compound dilutions to the respective wells.

- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, carefully aspirate the medium containing the test compound.
 - Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well. Alternatively, add 10 µL of MTT solution directly to the 100 µL of medium in each well (final concentration 0.5 mg/mL).[2]
 - Incubate the plate at 37°C for 2-4 hours.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.[3]
 - Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
 - Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution. Gentle pipetting up and down can also aid in dissolving the crystals.[3]
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.
 - Read the plate within 1 hour of adding the solubilization solution.

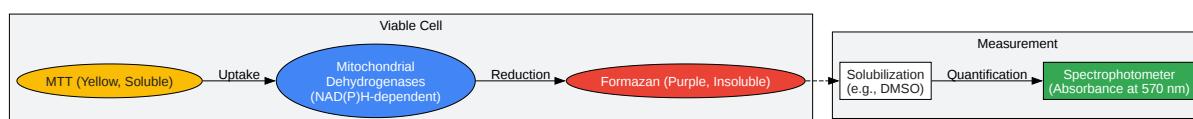
Protocol 2: MTT Assay for Suspension Cells

Materials:

- Suspension cells in culture
- Complete cell culture medium

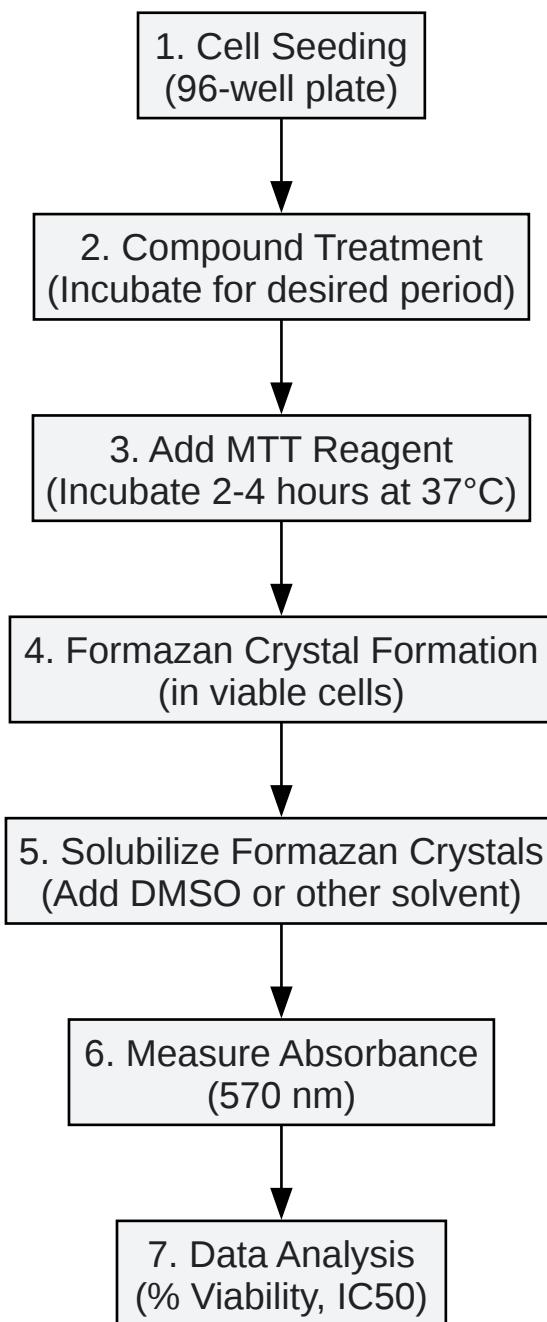
- Sterile PBS
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well V-bottom or U-bottom sterile plates
- Multichannel pipette
- Microplate reader
- Centrifuge with a microplate rotor

Procedure:


- Cell Seeding:
 - Count the cells and seed them in a 96-well plate at the optimal density in 100 μ L of complete culture medium per well.
 - Include appropriate controls as described for adherent cells.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired treatment period.
- Compound Treatment:
 - Add the desired concentrations of the test compound to the wells.
 - Incubate for the required exposure time.
- MTT Addition and Incubation:
 - Add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate at 37°C for 2-4 hours.
- Formazan Solubilization:

- Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[3]
- Carefully aspirate the supernatant without disturbing the cell pellet containing formazan crystals.[3]
- Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[3]
- Gently pipette up and down to resuspend the cells and dissolve the formazan crystals.[3]
- Absorbance Measurement:
 - Read the absorbance at 570 nm with a reference wavelength of 630 nm.[3]

Data Analysis and Interpretation


- Correct for Background Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.
- Calculate Percentage Cell Viability:
 - Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
- Plot Dose-Response Curve: Plot the percentage of cell viability against the concentration of the test compound to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Principle of the MTT assay for assessing cell viability.

[Click to download full resolution via product page](#)

Caption: General experimental workflow of the MTT assay.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)	Reference
High Background Absorbance	<ul style="list-style-type: none">- Contamination of culture medium.- Phenol red or serum components in the medium interfering with the assay.- Degradation of MTT solution.	<ul style="list-style-type: none">- Use fresh, sterile reagents.- Use serum-free medium during MTT incubation.- Prepare fresh MTT solution.	[3]
Low Absorbance Readings	<ul style="list-style-type: none">- Cell number is too low.- Insufficient incubation time with MTT.- Incomplete solubilization of formazan crystals.	<ul style="list-style-type: none">- Optimize cell seeding density.- Increase MTT incubation time.- Ensure complete dissolution of crystals by adequate mixing or using a different solvent.	[9]
Inconsistent Results	<ul style="list-style-type: none">- Uneven cell seeding.- Edge effects in the 96-well plate.- Interference from the test compound (e.g., direct reduction of MTT).	<ul style="list-style-type: none">- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Test the compound in a cell-free system to check for direct MTT reduction.	[9]
MTT Toxicity	<ul style="list-style-type: none">- Prolonged exposure to MTT can be toxic to cells.	<ul style="list-style-type: none">- Optimize MTT incubation time; shorter incubation may be sufficient.	[10]

Limitations and Alternatives

While the MTT assay is a robust and widely used method, it has some limitations:

- It measures metabolic activity, not cell viability directly. Factors affecting cell metabolism, other than viability, can influence the results.[3]
- The assay is an endpoint measurement and does not allow for real-time monitoring of cytotoxicity.
- Test compounds with reducing or oxidizing properties can interfere with the assay.[3]
- The insolubility of the formazan product requires a solubilization step, which can introduce variability.[11]

Alternatives to the MTT assay include:

- WST-1, WST-8, and XTT assays: These assays produce a water-soluble formazan, eliminating the need for a solubilization step.[3]
- Resazurin (AlamarBlue) assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally more sensitive than the MTT assay.[12]
- ATP-based assays (e.g., CellTiter-Glo): These highly sensitive luminescent assays measure the amount of ATP in viable cells.[10]
- LDH assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity based on membrane integrity.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. opentrons.com [opentrons.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Is Your MTT Assay the Right Choice? [se.promega.com]
- 11. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- To cite this document: BenchChem. [Application of MTT Assay in Cytotoxicity Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193148#application-of-mtt-assay-in-cytotoxicity-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com